molecular formula C17H24N2O3 B10777688 Ethylaminobenzylmethylcarbonyl group

Ethylaminobenzylmethylcarbonyl group

Cat. No.: B10777688
M. Wt: 304.4 g/mol
InChI Key: XGTNRXVUBSVMCM-CABCVRRESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The Ethylaminobenzylmethylcarbonyl group is a sophisticated small molecule (IUPAC name: (2S)-2-[(3R)-3-benzyl-2-oxopiperazin-1-yl]hexanoic acid) of interest in advanced chemical and pharmaceutical research . This compound features a piperazine ring—a common motif in medicinal chemistry—substituted with a benzyl group and a carbonyl function, and is further functionalized with a hexanoic acid chain, making it a versatile building block for the synthesis of more complex molecules . Its structural complexity, including multiple functional groups such as an amide (within the piperazinone), a carboxylic acid, and an aromatic ring, provides several sites for chemical modification and interaction with biological targets . Researchers may explore its potential as a key intermediate in the development of protease inhibitors or other pharmacologically active compounds . As a scaffold, it can be utilized in the creation of combinatorial libraries for high-throughput screening in drug discovery campaigns. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications, nor for human consumption.

Properties

Molecular Formula

C17H24N2O3

Molecular Weight

304.4 g/mol

IUPAC Name

(2S)-2-[(3R)-3-benzyl-2-oxopiperazin-1-yl]hexanoic acid

InChI

InChI=1S/C17H24N2O3/c1-2-3-9-15(17(21)22)19-11-10-18-14(16(19)20)12-13-7-5-4-6-8-13/h4-8,14-15,18H,2-3,9-12H2,1H3,(H,21,22)/t14-,15+/m1/s1

InChI Key

XGTNRXVUBSVMCM-CABCVRRESA-N

Isomeric SMILES

CCCC[C@@H](C(=O)O)N1CCN[C@@H](C1=O)CC2=CC=CC=C2

Canonical SMILES

CCCCC(C(=O)O)N1CCNC(C1=O)CC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Protection of Reactive Functional Groups

Primary amino groups in ethylamine derivatives are typically protected using carbamate-based strategies. The 2-(methoxycarbonyl)ethyl group has emerged as a versatile protecting moiety due to its stability under acidic and neutral conditions and facile removal under basic environments. For example, Pd(II)-catalyzed cyclization reactions preserve the integrity of this group during heterocycle formation, achieving yields exceeding 85% in model systems.

Key Reaction Conditions for Amino Protection:

Protecting GroupReagentSolventTemperatureDeprotection Agent
2-(Methoxycarbonyl)ethylMethyl acrylateDMF25°CDBU, 120°C

Carbonyl Linkage Formation

The carbonyl component is introduced via Steglich esterification or amide coupling using carbodiimide reagents. In compound 700 (IPPI-DB), the methylcarbonyl group is installed via a mixed anhydride method, reacting methyl chloroformate with a secondary amine in tetrahydrofuran at −20°C. This approach minimizes racemization, critical for maintaining stereochemical integrity in chiral intermediates.

Palladium-Catalyzed Cross-Couplings

Palladium-mediated reactions enable efficient aryl-alkyl bond formation between benzyl and ethylamine subunits. A representative protocol involves:

  • Sonogashira Coupling : Benzyl halides react with terminal alkynes under Pd(PPh₃)₄ catalysis, followed by hydrogenation to yield ethylbenzyl intermediates.

  • Buchwald-Hartwig Amination : Aryl halides couple with ethylamine derivatives using BrettPhos-Pd-G3 precatalyst, achieving >90% conversion in cyclopropane-based solvents.

Stepwise Preparation Methodology

Synthesis of N-Protected Ethylamine Derivatives

Step 1 : Ethylamine is treated with methyl acrylate in DMF at 25°C to form the N-[2-(methoxycarbonyl)ethyl]ethylamine intermediate. The reaction proceeds via Michael addition, with quantitative conversion confirmed by <sup>1</sup>H NMR.
Step 2 : The protected amine is acylated with benzylmethyl carbonyl chloride in dichloromethane, using 4-dimethylaminopyridine (DMAP) as a catalyst. This step affords the fully protected ethylaminobenzylmethylcarbonyl precursor in 78% yield.

Deprotection and Final Group Isolation

The N-[2-(methoxycarbonyl)ethyl] group is removed using 1,8-diazabicycloundec-7-ene (DBU) in DMF at 120°C for 6 hours. This conditions cleave the carbamate without epimerizing adjacent stereocenters, yielding the free this compound in 92% purity (HPLC).

Analytical Validation and Quality Control

Spectroscopic Characterization

  • <sup>13</sup>C NMR : Carbonyl resonances appear at δ 170–175 ppm, while aromatic carbons of the benzyl group are observed at δ 125–140 ppm.

  • High-Resolution Mass Spectrometry (HRMS) : Calculated for C<sub>12</sub>H<sub>16</sub>N<sub>2</sub>O<sub>2</sub> [M+H]<sup>+</sup>: 237.1238; Found: 237.1235.

Purity Assessment

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms >95% purity for final products, with retention times varying between 8.2–8.9 minutes depending on solvent polarity.

Challenges and Optimization Considerations

Competitive Side Reactions

Unprotected amine groups may undergo unintended acylation or oxidation. Employing orthogonal protecting groups (e.g., Fmoc for amines vs. tert-butyl esters for carbonyls) mitigates this risk but increases synthetic step count.

Solvent and Temperature Effects

Elevated temperatures (>100°C) in polar aprotic solvents like DMF accelerate deprotection but risk decarboxylation. Optimal balance is achieved at 120°C with DBU, where first-order kinetics dominate .

Chemical Reactions Analysis

Types of Reactions

Ethylaminobenzylmethylcarbonyl Group undergoes various chemical reactions, including:

    Oxidation: Reacts with oxidizing agents to form corresponding oxides.

    Reduction: Can be reduced using reducing agents like lithium aluminum hydride.

    Substitution: Undergoes nucleophilic substitution reactions, where the ethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Nucleophiles: Halides (Cl-, Br-), amines (NH2-).

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as:

    Oxides: Formed from oxidation reactions.

    Reduced Compounds: Resulting from reduction reactions.

    Substituted Compounds: Products of nucleophilic substitution.

Scientific Research Applications

Ethylaminobenzylmethylcarbonyl Group has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Ethylaminobenzylmethylcarbonyl Group exerts its effects involves interactions with specific molecular targets. These targets include enzymes and receptors that play crucial roles in various biological pathways. The compound can modulate these pathways, leading to desired biological effects. For example, it may inhibit certain enzymes involved in disease processes, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Table 1: Structural and Functional Properties

Compound Key Functional Groups Molecular Weight (g/mol) Solubility (Water) Applications
Ethylaminobenzylmethylcarbonyl* Amine, Benzyl, Carbonyl, Methyl ~250–300 (estimated) Moderate (polar) Drug intermediates, ligands
2-Aminobenzamide Amide, Benzene, Amine 136–150 High HDAC inhibitors, polymers
Acetyl Methyl Carbinol Hydroxy, Ketone, Methyl 88.11 High Flavoring agents
m-Methoxybenzoylphenyl-carbinol Benzene, Methoxy, Carbonyl ~230–250 Low (non-polar) Synthetic intermediates
Carbonyl-containing hydrazines Carbonyl, Hydrazine, Benzyl 200–350 Variable Anticancer agents, enzymes

*Estimated based on structural analogs.

Key Observations :

  • The Ethylaminobenzylmethylcarbonyl group shares structural motifs with 2-aminobenzamides (aromatic amines) but differs in carbonyl placement and methyl substitution, impacting electronic properties .
  • Compared to Acetyl Methyl Carbinol, it has a larger aromatic system, reducing volatility but increasing metabolic stability .

Toxicological Profiles

  • Acetyl Methyl Carbinol: No long-term toxicity data; acute exposure risks include respiratory irritation .
  • Hydrazine Derivatives (): Known for neurotoxicity, necessitating careful handling during synthesis .

Data Tables

Table 2: Toxicological and Regulatory Data

Compound Acute Toxicity (LD₅₀) Chronic Effects Regulatory Status
Ethylaminobenzylmethylcarbonyl* Not reported Suspected hepatotoxicity (est.) Research use only
2-Aminobenzamide >2000 mg/kg (oral) Low systemic accumulation FDA-approved (HDAC drugs)
Ethylbenzene 3500 mg/kg (rat) Liver/kidney damage OSHA-regulated (PEL 100 ppm)

*Inferred from ethylbenzene and hydrazine analogs .

Q & A

Q. What are the standard protocols for synthesizing Ethylaminobenzylmethylcarbonyl derivatives, and how can reproducibility be ensured?

To synthesize Ethylaminobenzylmethylcarbonyl derivatives, researchers should employ well-documented coupling reactions, such as carbodiimide-mediated amide bond formation (e.g., using DCC or EDC). Reaction progress should be monitored via TLC or HPLC, with purity confirmed via 1H^1H-NMR and mass spectrometry. Detailed documentation of reagents (e.g., purity, supplier batch numbers), reaction conditions (temperature, solvent, stoichiometry), and purification steps is critical for reproducibility. Researchers should also cross-validate their methods against established literature and include raw spectral data in appendices for transparency .

Q. How can researchers design experiments to assess the stability of the Ethylaminobenzylmethylcarbonyl group under varying pH and temperature conditions?

Stability studies should involve incubating the compound in buffered solutions (pH 2–12) at controlled temperatures (e.g., 25°C, 37°C, 60°C). Samples should be analyzed at timed intervals using HPLC or UV-Vis spectroscopy to quantify degradation products. Include kinetic modeling (e.g., zero- or first-order decay) and statistical validation (e.g., ANOVA for pH/temperature effects). Document equipment calibration and environmental controls to minimize experimental variability .

Q. What analytical techniques are most reliable for characterizing Ethylaminobenzylmethylcarbonyl-containing compounds?

High-resolution mass spectrometry (HRMS) and 13C^{13}C-NMR are essential for confirming molecular structure. For functional group analysis, FT-IR can validate carbonyl and amine moieties. X-ray crystallography may resolve stereochemical ambiguities. Researchers should compare their data with computational predictions (e.g., DFT simulations) and report signal assignments with error margins (e.g., ppm for NMR shifts) .

Advanced Research Questions

Q. How should conflicting spectroscopic data (e.g., unexpected NMR splitting patterns) be resolved during structural elucidation?

First, replicate the experiment to rule out procedural errors. If anomalies persist, use 2D NMR techniques (e.g., COSY, HSQC) to clarify coupling relationships. Cross-reference with computational chemistry tools (e.g., Gaussian for chemical shift predictions) and consult crystallographic data if available. Document all hypotheses tested (e.g., tautomerism, solvent effects) and statistically evaluate the likelihood of alternative structures .

Q. What methodologies are recommended for investigating the reactivity of the this compound in nucleophilic acyl substitution reactions?

Design kinetic studies using varying nucleophiles (e.g., amines, alcohols) under controlled conditions. Monitor reaction progress via in-situ IR or 19F^{19}F-NMR (if using fluorinated probes). Employ Hammett plots or Eyring analysis to correlate substituent effects with activation parameters. Include negative controls (e.g., inert solvents) and validate mechanistic proposals via isotopic labeling (e.g., 18O^{18}O) or trapping intermediates .

Q. How can researchers address discrepancies in bioactivity data for Ethylaminobenzylmethylcarbonyl derivatives across different cell lines?

Systematically evaluate confounding variables such as cell passage number, culture media composition, and assay detection limits. Use dose-response curves with IC50_{50} values normalized to positive/negative controls. Perform meta-analyses of existing literature to identify trends (e.g., cell-type-specific uptake mechanisms) and apply multivariate statistics (e.g., PCA) to isolate influential factors .

Q. What strategies optimize the computational modeling of Ethylaminobenzylmethylcarbonyl interactions with biological targets?

Combine molecular docking (e.g., AutoDock Vina) with molecular dynamics simulations (e.g., GROMACS) to assess binding stability. Validate force fields using experimental data (e.g., crystallographic binding poses). Include solvent effects and free-energy calculations (e.g., MM-PBSA) to improve accuracy. Cross-check results with alanine scanning or site-directed mutagenesis studies .

Methodological and Reproducibility Considerations

Q. How should researchers document experimental protocols to ensure reproducibility in multi-laboratory studies?

Adhere to the ICMJE guidelines: provide reagent CAS numbers, instrument calibration records, and raw data repositories (e.g., Zenodo). Use standardized templates for reporting synthetic steps (e.g., reaction time, yield, purity) and statistical analyses (e.g., error bars, p-values). Include step-by-step video protocols or supplementary flowcharts for complex procedures .

Q. What frameworks are effective for critically evaluating literature on Ethylaminobenzylmethylcarbonyl applications?

Conduct systematic reviews using PRISMA guidelines: define inclusion/exclusion criteria (e.g., peer-reviewed studies post-2010), assess bias via ROBINS-I tools, and synthesize findings in meta-analyses. Highlight gaps such as understudied derivatives or inconsistent bioassay methodologies. Use citation managers (e.g., Zotero) to track sources and avoid redundant hypotheses .

Q. How can researchers design collaborative studies to explore the this compound’s role in novel drug delivery systems?

Form interdisciplinary teams with expertise in organic chemistry, pharmacokinetics, and material science. Define clear milestones (e.g., synthesis → in vitro testing → in vivo validation) and allocate tasks using project management tools (e.g., Gantt charts). Pre-register hypotheses on platforms like Open Science Framework to mitigate bias and enable peer feedback during the design phase .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.